molecular formula C14H18FN3 B11746037 [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11746037
M. Wt: 247.31 g/mol
InChI Key: ZUCUOHDTGCYVEC-UHFFFAOYSA-N
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Description

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a fluorophenyl group and a pyrazolyl group connected via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-propyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • [(3-chlorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
  • [(3-bromophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
  • [(3-methylphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H18FN3/c1-2-6-18-11-13(10-17-18)9-16-8-12-4-3-5-14(15)7-12/h3-5,7,10-11,16H,2,6,8-9H2,1H3

InChI Key

ZUCUOHDTGCYVEC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC(=CC=C2)F

Origin of Product

United States

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